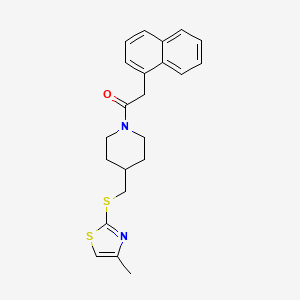

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

描述

属性

IUPAC Name |

1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS2/c1-16-14-26-22(23-16)27-15-17-9-11-24(12-10-17)21(25)13-19-7-4-6-18-5-2-3-8-20(18)19/h2-8,14,17H,9-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIFCDMWDQPGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

Coupling with Naphthalene: The final step involves coupling the thiazole-piperidine intermediate with a naphthalene derivative, often through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

化学反应分析

Types of Reactions

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

科学研究应用

Potential Pharmacological Properties

The compound is being investigated for its potential as a pharmacophore in drug design. Its structure suggests possible anti-inflammatory and antimicrobial properties, making it a candidate for developing new therapeutic agents. The thiazole ring can facilitate interactions with biological targets due to its ability to form hydrogen bonds and engage in π-π interactions, while the piperidine moiety enhances binding affinity through hydrophobic interactions .

Case Studies

Recent studies have highlighted the compound's effectiveness in inhibiting specific enzymes and modulating receptor activity. For instance, research indicates that derivatives of thiazole compounds exhibit significant anticonvulsant activity, suggesting that similar structural motifs in 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone may yield comparable pharmacological effects .

Enzyme Inhibition

The compound is utilized in studies focusing on enzyme inhibition. Its unique chemical structure allows it to act as a competitive inhibitor for various enzymes involved in metabolic pathways. This characteristic is pivotal for developing drugs targeting metabolic disorders or diseases characterized by aberrant enzyme activity .

Receptor Binding Studies

Research has shown that compounds with similar structures exhibit selective binding to neurotransmitter receptors, implicating their potential use in neurological studies and drug development aimed at treating conditions like depression or anxiety .

Development of New Materials

The unique chemical properties of this compound make it a candidate for applications in materials science. Its ability to form stable complexes with metals can be explored for creating novel materials with specific electronic or optical properties. This aspect is particularly relevant in the development of sensors and electronic devices .

作用机制

The mechanism of action of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

相似化合物的比较

Structural Comparison with Similar Compounds

The compound belongs to a broader class of piperidine/piperazine-based ethanones, which are often explored for their bioactivity. Key structural analogs include:

Table 1: Structural Features of Comparable Compounds

Key Observations :

- Piperidine vs.

- Naphthalene vs. Smaller Aromatics : The naphthalen-1-yl group in the target compound increases lipophilicity compared to phenyl or thiophenyl substituents, which may influence pharmacokinetics and target binding .

- Thiazole vs. Tetrazole : The 4-methylthiazole-2-ylthio group offers moderate polarity and metabolic stability, contrasting with tetrazole-based analogs, which are more polar and prone to ionization .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Insights :

- Piperazine-based analogs (e.g., 7g) exhibit lower logP values, reflecting their increased polarity from sulfonyl or tetrazole groups .

生物活性

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone, also known as a thiazole derivative, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine moiety, and a naphthalene group, which contribute to its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 376.53 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Pharmacological Activities

Research indicates that the compound exhibits various pharmacological activities:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Notably, it showed cytotoxic effects in Jurkat cells (a model for T-cell leukemia) with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Anticonvulsant Activity

Studies have also highlighted its potential as an anticonvulsant agent. The thiazole moiety is believed to enhance its efficacy in reducing seizure activity in animal models, suggesting that structural modifications can lead to improved therapeutic profiles .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby exerting its antimicrobial and anticancer effects.

- Receptor Binding : It is hypothesized that the piperidine ring enhances binding affinity to neurotransmitter receptors, contributing to its anticonvulsant properties.

Case Studies

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

- Antimicrobial Evaluation : A study assessed various thiazole derivatives for their antimicrobial properties and found that modifications at the thiazole ring significantly influenced activity against pathogens .

- Cytotoxicity Assessment : Research involving structural analogs revealed that specific substitutions on the naphthalene ring could enhance cytotoxicity against cancer cells, emphasizing the importance of structure-activity relationships (SAR) in drug design .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds indicate favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

常见问题

Q. What synthetic strategies are optimal for introducing the (4-methylthiazol-2-yl)thio-methyl moiety into piperidine-based scaffolds?

The thioether (-S-CH2-) linkage can be synthesized via nucleophilic substitution or thiol-alkylation reactions. For example, phosphorus pentasulfide (P₂S₅) in dry xylene under reflux effectively introduces thio groups into heterocycles . Alternatively, coupling 4-methylthiazole-2-thiol with a chloromethyl-piperidine intermediate in the presence of a base (e.g., triethylamine) in ethanol at 60–80°C for 6–8 hours may yield the desired moiety. Purification via recrystallization (ethanol or DMF/ethanol mixtures) is recommended .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm the integration of naphthalene protons (δ 7.2–8.5 ppm), piperidine CH₂ groups (δ 2.5–3.5 ppm), and thiazole/thioether signals (δ 2.3–2.6 ppm for SCH₃).

- IR : Stretching vibrations for ketone (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹).

- HPLC/MS : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) and ESI-MS for molecular ion confirmation .

Q. How can reaction yields be improved during the naphthalene-ethanone coupling step?

Optimize Friedel-Crafts acylation conditions: Use anhydrous AlCl₃ as a Lewis catalyst in dichloromethane at 0–5°C for 2 hours, followed by gradual warming to room temperature. Protect the thiazole sulfur from oxidation by maintaining an inert atmosphere (N₂/Ar) .

Advanced Research Questions

Q. How does the methylthiazole-thio group influence regioselectivity in subsequent functionalization reactions?

The electron-withdrawing thiazole and thioether groups direct electrophilic substitution to the naphthalene ring’s α-position. For example, nitration with HNO₃/H₂SO₄ at 0°C preferentially targets the naphthalene’s 4-position rather than the thiazole ring. Monitor regioselectivity using HPLC and ¹H NMR .

Q. What computational methods predict the compound’s binding affinity for biological targets (e.g., kinases)?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB entries). Focus on hydrophobic interactions with the naphthalene ring and hydrogen bonding via the ketone oxygen. Validate with MD simulations (AMBER/CHARMM) to assess binding stability .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

Q. What strategies mitigate degradation of the thioether linkage under oxidative conditions?

- Stabilization : Add antioxidants (e.g., BHT at 0.01% w/v) to storage buffers.

- pH control : Maintain neutral to slightly acidic conditions (pH 6.5–7.0) to prevent base-catalyzed hydrolysis.

- Lyophilization : Store as a lyophilized powder under argon at -80°C .

Methodological Notes

- Synthetic reproducibility : Replicate reactions in triplicate and characterize intermediates (e.g., chloromethyl-piperidine) via TLC/MS before proceeding .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal assays (e.g., Western blotting for target inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。